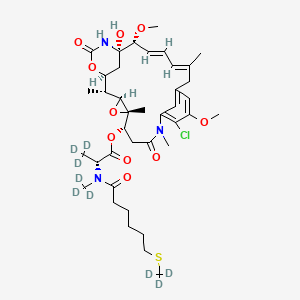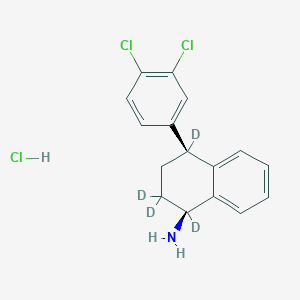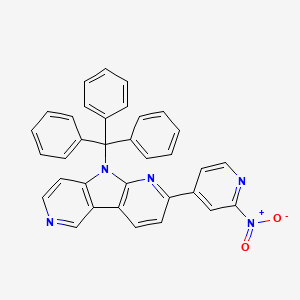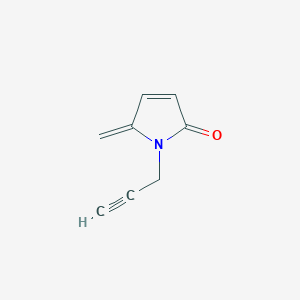
Des(oxopentyl) valsartan methyl ester-d7 (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Des(oxopentyl) valsartan methyl ester-d7 (hydrochloride) is a deuterated derivative of des(oxopentyl) valsartan methyl ester hydrochloride. This compound is primarily used in scientific research as a stable isotope-labeled compound. It is often employed in the study of drug metabolism and pharmacokinetics due to its enhanced stability and traceability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of des(oxopentyl) valsartan methyl ester-d7 (hydrochloride) involves the incorporation of deuterium atoms into the molecular structure of des(oxopentyl) valsartan methyl ester hydrochloride. This process typically includes the following steps:
Deuteration: Introduction of deuterium atoms into the precursor molecule using deuterated reagents.
Esterification: Formation of the methyl ester group through a reaction with methanol in the presence of an acid catalyst.
Hydrochloride Formation: Conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of des(oxopentyl) valsartan methyl ester-d7 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Using deuterated reagents in large quantities to achieve the desired level of deuteration.
Continuous Esterification: Employing continuous flow reactors to enhance the efficiency of the esterification process.
Purification and Crystallization: Utilizing advanced purification techniques such as chromatography and crystallization to obtain high-purity product.
Analyse Des Réactions Chimiques
Types of Reactions
Des(oxopentyl) valsartan methyl ester-d7 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halides and nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
Des(oxopentyl) valsartan methyl ester-d7 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound in the study of reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the fate of the compound in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new pharmaceuticals and in quality control processes.
Mécanisme D'action
The mechanism of action of des(oxopentyl) valsartan methyl ester-d7 (hydrochloride) involves its interaction with specific molecular targets and pathways. As a deuterated compound, it exhibits enhanced stability and traceability, making it useful in studying drug metabolism. The deuterium atoms in the compound can alter the rate of metabolic reactions, providing insights into the metabolic pathways and the effects of deuteration on drug efficacy and safety.
Comparaison Avec Des Composés Similaires
Similar Compounds
Des(oxopentyl) valsartan methyl ester hydrochloride: The non-deuterated version of the compound.
Des(oxopentyl) valsartan-d4 methyl ester hydrochloride: Another deuterated derivative with a different level of deuteration.
Des(oxopentyl) valsartan methyl ester: The free base form without the hydrochloride salt.
Uniqueness
Des(oxopentyl) valsartan methyl ester-d7 (hydrochloride) is unique due to its high level of deuteration, which provides enhanced stability and traceability compared to its non-deuterated counterparts. This makes it particularly valuable in scientific research applications where precise tracking of the compound is essential.
Propriétés
Formule moléculaire |
C19H22ClN5O2 |
|---|---|
Poids moléculaire |
392.9 g/mol |
Nom IUPAC |
methyl (2S)-3,3,4,4,4-pentadeuterio-2-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methylamino]butanoate;hydrochloride |
InChI |
InChI=1S/C19H21N5O2.ClH/c1-3-17(19(25)26-2)20-12-13-8-10-14(11-9-13)15-6-4-5-7-16(15)18-21-23-24-22-18;/h4-11,17,20H,3,12H2,1-2H3,(H,21,22,23,24);1H/t17-;/m0./s1/i1D3,3D2; |
Clé InChI |
CRWKYSOVGJCKSF-MJGRBEDDSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([2H])[C@@H](C(=O)OC)NCC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3.Cl |
SMILES canonique |
CCC(C(=O)OC)NCC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


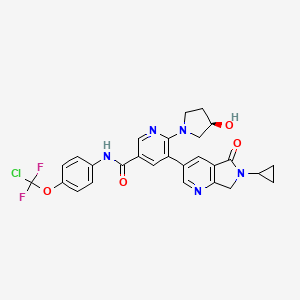
![3-[(3S,5R,8R,9S,10S,13R,14S,17S)-14-hydroxy-3-[(2R,3S,4S,5S,6S)-3-hydroxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B12415993.png)

![(12aS)-2-methoxy-N,7,7,9,12a-pentamethyl-5,6,6a,12-tetrahydronaphtho[1,2-g]quinazoline-3-carboxamide](/img/structure/B12416001.png)

![(2S,3S,4S,5R,6R)-6-[[(3R,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-[2-carboxy-1-(carboxymethoxy)-2-hydroxyethoxy]-3-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B12416015.png)
